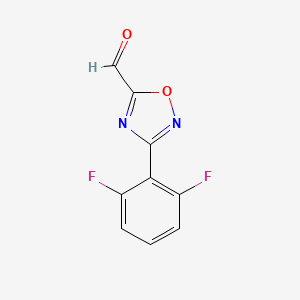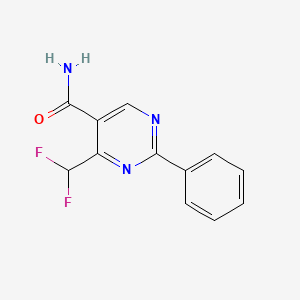
4-(Difluoromethyl)-2-phenylpyrimidine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Difluoromethyl)-2-phenylpyrimidine-5-carboxamide is a compound of significant interest in the field of medicinal chemistry. The presence of the difluoromethyl group (CF₂H) in its structure imparts unique properties, making it a valuable candidate for various applications. This compound is known for its potential in pharmaceutical research due to its ability to interact with biological targets through hydrogen bonding and other interactions.
Méthodes De Préparation
The synthesis of 4-(Difluoromethyl)-2-phenylpyrimidine-5-carboxamide typically involves the introduction of the difluoromethyl group into the pyrimidine ring. One common method is the difluoromethylation of pyrimidine precursors using difluorocarbene reagents. This process can be achieved through various routes, including:
Electrophilic Difluoromethylation: Using reagents like ClCF₂H in the presence of a base.
Nucleophilic Difluoromethylation: Employing difluoromethyl anions generated from difluoromethyl sulfonates.
Radical Difluoromethylation: Utilizing radical initiators to introduce the CF₂H group.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. The choice of method depends on factors such as the availability of starting materials, reaction conditions, and desired product specifications.
Analyse Des Réactions Chimiques
4-(Difluoromethyl)-2-phenylpyrimidine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include bases, acids, and catalysts that facilitate the desired transformations. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Applications De Recherche Scientifique
4-(Difluoromethyl)-2-phenylpyrimidine-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s ability to interact with biological targets makes it useful in studying enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of 4-(Difluoromethyl)-2-phenylpyrimidine-5-carboxamide involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The difluoromethyl group enhances the compound’s ability to form hydrogen bonds, making it a potent inhibitor of enzymes and receptors. The pathways involved in its mechanism of action include the modulation of enzyme activity and receptor signaling .
Comparaison Avec Des Composés Similaires
4-(Difluoromethyl)-2-phenylpyrimidine-5-carboxamide can be compared with other similar compounds, such as:
4-(Trifluoromethyl)-2-phenylpyrimidine-5-carboxamide: The trifluoromethyl group (CF₃) imparts different electronic properties compared to the difluoromethyl group, affecting the compound’s reactivity and interactions.
4-(Methyl)-2-phenylpyrimidine-5-carboxamide: The absence of fluorine atoms results in different hydrogen bonding capabilities and metabolic stability.
4-(Chloromethyl)-2-phenylpyrimidine-5-carboxamide: The chloromethyl group (CH₂Cl) has different steric and electronic effects compared to the difluoromethyl group.
The uniqueness of this compound lies in its ability to act as a bioisostere for various functional groups, enhancing its potential in drug discovery and development.
Propriétés
Numéro CAS |
1713713-45-1 |
|---|---|
Formule moléculaire |
C12H9F2N3O |
Poids moléculaire |
249.22 g/mol |
Nom IUPAC |
4-(difluoromethyl)-2-phenylpyrimidine-5-carboxamide |
InChI |
InChI=1S/C12H9F2N3O/c13-10(14)9-8(11(15)18)6-16-12(17-9)7-4-2-1-3-5-7/h1-6,10H,(H2,15,18) |
Clé InChI |
PJQIICCVZKHBLM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC=C(C(=N2)C(F)F)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




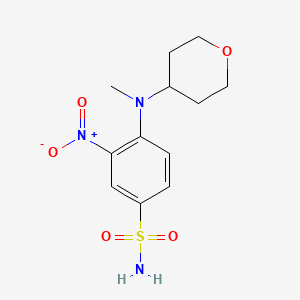
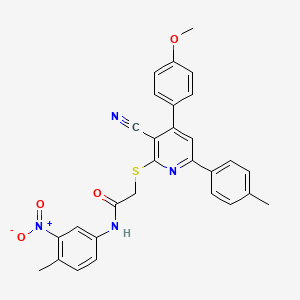
![3-(5-Bromopyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B15055634.png)
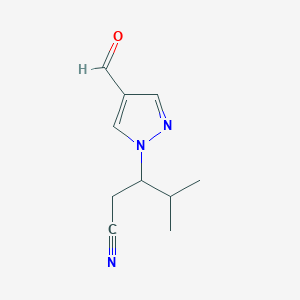
![3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile](/img/structure/B15055646.png)

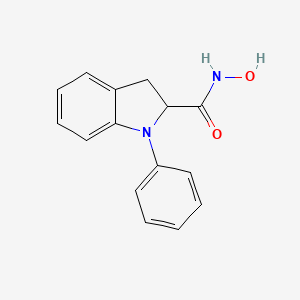
![6-Cyclohexyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-5(6H)-one](/img/structure/B15055677.png)
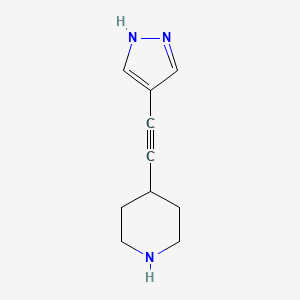
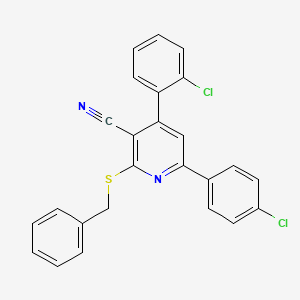
![2-(Chloromethyl)-6-(difluoromethoxy)benzo[d]oxazole](/img/structure/B15055698.png)
